molecular formula C7H12O2 B6146447 1-ethoxycyclobutane-1-carbaldehyde CAS No. 1784487-75-7

1-ethoxycyclobutane-1-carbaldehyde

Cat. No.: B6146447
CAS No.: 1784487-75-7
M. Wt: 128.2
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Description

1-Ethoxycyclobutane-1-carbaldehyde is a cyclobutane-derived aldehyde featuring an ethoxy substituent at the 1-position of the four-membered ring. This compound’s structure combines the steric constraints of a strained cyclobutane ring with the electronic effects of both an aldehyde and an ether group. Such a configuration influences its reactivity, stability, and applications in organic synthesis. Cyclobutane derivatives are often studied for their unique ring strain, which can enhance reactivity in ring-opening or functionalization reactions .

Properties

CAS No.

1784487-75-7

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethoxycyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclobutane. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-ethoxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethoxycyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and effects on cell function and signal transduction.

    Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxycyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound exhibit antitumor activity by inhibiting enzymes or pathways involved in cancer cell growth. Additionally, some derivatives show antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-ethoxycyclobutane-1-carbaldehyde with three related compounds, focusing on structural features, reactivity, and synthesis.

1-Benzylcyclobutane-1-carboxylic Acid

  • Structure : Features a benzyl group and carboxylic acid substituent on the cyclobutane ring.
  • Reactivity: The carboxylic acid group introduces acidity (pKa ~4-5) and enables participation in condensation or esterification reactions.
  • Applications : Used in pharmaceutical intermediates due to its dual functional groups.
Property This compound 1-Benzylcyclobutane-1-carboxylic Acid
Functional Groups Aldehyde, Ether Carboxylic Acid, Benzyl
Ring Strain High (cyclobutane) High (cyclobutane)
Solubility Likely polar aprotic solvents Polar solvents (due to -COOH)
Key Reactivity Aldehyde oxidation, ether cleavage Acid-base reactions, ester synthesis

1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde

  • Structure : Contains a hydroxypropyl substituent instead of ethoxy.
  • Reactivity : The hydroxyl group enables hydrogen bonding and participation in nucleophilic additions (e.g., acetal formation). The aldehyde group is electronically similar to this compound but may exhibit reduced electrophilicity due to the electron-donating hydroxypropyl group .
  • Synthesis : Parchem’s specifications suggest purification via column chromatography, indicating moderate stability under standard conditions .
Property This compound 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde
Substituent Effects Electron-donating ethoxy Electron-donating hydroxypropyl
Boiling Point Likely lower (volatile aldehyde) Higher (due to H-bonding)
Stability Susceptible to oxidation More stable (H-bonding stabilizes aldehyde)

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

  • Structure: Cyclopentane ring with methylamino and ester groups.
  • Reactivity: The five-membered ring reduces steric strain compared to cyclobutane, favoring nucleophilic substitution at the ester group. The methylamino group enables salt formation (e.g., hydrochloride in ) .
  • Synthesis : Yields (~80%) suggest efficient preparation under mild conditions, contrasting with cyclobutane analogs that may require harsher reagents due to ring strain .
Property This compound Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
Ring Size Cyclobutane (high strain) Cyclopentane (lower strain)
Functional Groups Aldehyde, Ether Ester, Amine
Synthetic Yield Likely lower (strain-driven side reactions) High (80% in )

Key Research Findings

  • Ring Strain vs. Reactivity : Cyclobutane derivatives like this compound exhibit heightened reactivity in ring-opening or aldehyde-specific reactions compared to larger-ring analogs (e.g., cyclopentane in ) .
  • Substituent Effects : Electron-donating groups (ethoxy, hydroxypropyl) modulate aldehyde electrophilicity, impacting nucleophilic addition rates .
  • Synthetic Challenges : Cyclobutane-based compounds often require optimized conditions to mitigate strain-induced decomposition, as seen in the purification protocols for 1-(2-hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde .

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